
9,10-Dichloroanthracene
Overview
Description
9,10-Dichloroanthracene (9,10-DCA) is a halogenated derivative of anthracene with chlorine atoms substituted at the 9 and 10 positions. This modification enhances its electronic and optical properties, making it valuable in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its high electroluminescence efficiency . The chlorine substituents increase its electron affinity and thermal stability compared to unsubstituted anthracene, enabling applications in full-color displays and advanced catalytic systems . Synthesis often involves direct chlorination of anthracene or Suzuki coupling reactions using halogenated precursors .
Preparation Methods
Preparation Methods of 9,10-Dichloroanthracene
The synthesis of this compound can be approached through several methodologies, including halogenation of anthracene, reduction of precursors, and other synthetic strategies. Below are detailed descriptions of the most prominent preparation methods.
Halogenation of Anthracene
One of the primary methods for synthesizing this compound involves the halogenation of anthracene. This method typically uses chlorine or bromine in the presence of a catalyst.
-
- Anthracene is reacted with chlorine gas in a solvent such as carbon tetrachloride or chloroform at elevated temperatures (around 80°C).
- The reaction is often facilitated by aluminum chloride or iron(III) chloride as catalysts.
Yield : Up to 99% yield has been reported under optimized conditions.
Reduction of Precursor Compounds
Another approach involves the reduction of suitable precursor compounds that contain chlorine substituents.
Example :
- The compound 9,9,10,10-tetrachloro-9,10-dihydroanthracene can be reduced to form this compound.
-
- The precursor is treated with reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere.
Yield : This method also provides high yields but may require careful control of reaction conditions to avoid over-reduction.
Summary of Synthesis Conditions
The following table summarizes key synthesis conditions for various methods:
Method | Reactants | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
Halogenation | Anthracene + Cl₂ | AlCl₃ or FeCl₃ | ~80°C | Up to 99% |
Reduction of Precursor | 9,9,10-Tetrachloro-9,10-dihydroanthracene | None | Room Temp | High |
Research Findings on Synthesis
Recent studies have highlighted the efficiency and selectivity of these methods. For example:
A study demonstrated that using aluminum oxide and copper dichloride in a solvent like tetrachloromethane significantly enhances the reaction rate and yield when synthesizing this compound from anthracene.
Another research indicated that utilizing dimethylformamide (DMF) as a solvent can improve the solubility of reactants and thus increase yields during halogenation reactions.
Chemical Reactions Analysis
9,10-Dichloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Photochemical Reactions: This compound can undergo photodechlorination in the presence of 2,5-dimethyl-2,4-hexadiene, leading to the formation of 9-chloroanthracene.
Scientific Research Applications
Photochemical Reactions
The compound is also utilized in various photochemical processes. Its ability to engage in charge transfer interactions makes it a valuable component in photoinjection studies. For instance, research has demonstrated that thin layers of 9,10-dichloroanthracene can enhance the photoconductivity of other materials, such as p-terphenyl, through efficient hole injection .
Case Study: Photoinjection Sensitization
In a study evaluating the effects of this compound on photoconductivity, it was found that the incorporation of this compound significantly improved the sensitization effect in p-terphenyl films. The results indicated a marked increase in photocurrent when exposed to light, demonstrating its effectiveness as a sensitizer .
Organic Semiconductors
Building Block for n-Type Semiconductors
this compound has been identified as a potential building block for n-type organic semiconductors. Its structural properties allow for effective electron transport, which is critical in the development of organic electronic devices .
Table 2: Properties of this compound in Organic Semiconductor Applications
Property | Value |
---|---|
Electron Mobility | High (up to 0.1 cm²/Vs) |
Energy Level Alignment | Favorable for n-type |
Stability | Moderate under ambient conditions |
Environmental Applications
Research into the environmental impact and degradation pathways of halogenated compounds like this compound is ongoing. Its photodegradation products are being studied to assess their ecological effects and potential remediation strategies.
Spectroscopic Studies
The electronic absorption and emission spectra of this compound have been extensively characterized. These studies reveal insights into its photophysical properties which are essential for applications in light-emitting devices and sensors .
Mechanism of Action
The mechanism of action of 9,10-Dichloroanthracene in photochemical reactions involves the formation of exciplexes and radical intermediates. For instance, in the presence of 2,5-dimethyl-2,4-hexadiene, the compound forms a singlet exciplex, which then undergoes photodechlorination to produce 9-chloroanthracene . The reaction mechanism includes steps such as fluorescence quenching, formation of radical anions, and protonation.
Comparison with Similar Compounds
Reactivity in Organic Reactions
Diels-Alder Reactivity :
- 1,8-Dichloroanthracene (1,8-DCA) : Exhibits strong nucleophilicity (N = 3.5231 eV) and moderate electrophilicity (ω = 2.4322 eV), enabling inverse electron-demand (IED) Diels-Alder reactions with acrolein. This contrasts with 9,10-DCA, which is typically used in Suzuki coupling reactions due to its symmetrical substitution .
- 1,5-Dichloroanthracene (1,5-DCA) : Serves as a precursor for macrocyclic compounds and triptycene derivatives via Diels-Alder reactions, highlighting positional isomer effects on reactivity .
Catalytic Cross-Coupling :
9,10-DCA is preferred over 9,10-dibromoanthracene in palladacycle-catalyzed Suzuki couplings due to its balanced reactivity and lower steric hindrance, achieving high yields in OLED emitter synthesis .
Electronic and Thermochemical Properties
Electrophilicity and Nucleophilicity :
Compound Electrophilicity (ω, eV) Nucleophilicity (N, eV) 1,8-DCA 2.4322 3.5231 Acrolein (for comparison) 2.0363 2.1595 1,8-DCA’s higher nucleophilicity compared to acrolein facilitates IED reactions, whereas 9,10-DCA’s symmetrical structure optimizes charge transport in OLEDs .
Thermal Stability and Sublimation :
Compound ΔH_sub (kJ/mol) Vapor Pressure (25°C, Pa) Anthracene 97.9 2.46 × 10⁻² 9,10-DCA 113.9 2.58 × 10⁻¹ 9,10-Dibromoanthracene 114.2 — Chlorination increases sublimation enthalpy by ~16 kJ/mol compared to anthracene, while brominated analogs show similar trends .
Spectroscopic Behavior
- Helium Droplet Spectroscopy: 9,10-DCA exhibits a zero-phonon line (ZPL) at 25,893 cm⁻¹ and phonon wings (PW) in helium droplets, with fluorescence quantum yields decreasing at higher vibrational energies due to non-radiative decay. This contrasts with anthracene, which lacks chlorine-induced isotopic splitting and shows distinct ZPL/PW intensity ratios . Isotopic splitting (³⁵Cl/³⁷Cl) in 9,10-DCA generates triplet features for vibrational modes involving C–Cl bonds (e.g., 305 cm⁻¹ stretching mode), absent in non-halogenated anthracene .
Crystalline Phase Optical Properties :
The β-form of 9,10-DCA exhibits excimer emission due to intermolecular interactions, whereas 9,10-dibromoanthracene crystals show charge-transfer transitions. The α-form of 9,10-DCA displays a Rydberg-type transition at 290 nm, absent in brominated analogs .
Physical and Mechanical Properties
Phase Behavior Under Pressure :
β-9,10-DCA undergoes a pressure-induced phase transition at ~3 GPa, attributed to lattice dynamics differences compared to 9,10-dibromoanthracene, which has a denser packing due to larger bromine atoms .- Solvatochromism in Supercritical Fluids: Local density augmentation in supercritical CO₂ is more pronounced for 9,10-DCA (ρ_eff/ρ ≈ 5–6) than for 9-cyanoanthracene, reflecting stronger solute-solvent interactions .
Biological Activity
9,10-Dichloroanthracene is an anthracene derivative that has garnered attention due to its unique biological activities and potential applications in various fields, including organic electronics and medicinal chemistry. This compound exhibits distinct properties that make it a subject of interest for researchers investigating its cytotoxicity, photophysical behavior, and utility as a building block in organic semiconductors.
Chemical Structure and Properties
This compound (C14H8Cl2) features two chlorine atoms substituted at the 9 and 10 positions of the anthracene backbone. This substitution significantly influences its electronic properties and biological activities. The compound is typically synthesized through various chemical pathways, including halogenation of anthracene or through more complex synthetic routes involving multiple steps.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 267.12 g/mol |
Melting Point | 117-119 °C |
Solubility | Soluble in organic solvents |
Absorption Maximum | ~300 nm (UV-Vis spectrum) |
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by researchers indicated that this compound showed promising activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .
Case Study: Breast Cancer Cell Lines
- Cell Line : MCF-7 (human breast cancer)
- IC50 Value : Approximately 5 µM
- Mechanism of Action : Induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Photophysical Properties
The photophysical behavior of this compound has been extensively studied due to its potential applications in organic electronics. The compound exhibits strong absorption in the UV-visible spectrum and can act as a photosensitizer in photodynamic therapy (PDT) applications.
Table 2: Photophysical Properties
Property | Value |
---|---|
Absorption Peak | 300 nm |
Emission Peak | ~400 nm |
Quantum Yield | ~0.5 |
The biological activity of this compound can be attributed to its ability to intercalate into DNA, leading to structural changes that induce cytotoxic effects. This intercalation disrupts replication and transcription processes within cancer cells.
Proposed Mechanism
- Intercalation : The compound inserts itself between DNA base pairs.
- DNA Damage : This leads to the formation of DNA adducts.
- Apoptosis Induction : Activation of apoptotic pathways results in programmed cell death.
Applications in Organic Electronics
This compound serves as a crucial building block for n-type organic semiconductors due to its favorable electronic properties. It has been incorporated into various electronic devices such as organic field-effect transistors (OFETs).
Performance Metrics
- Hole Drift Mobility : Measured using transient photoconductivity methods.
- Device Efficiency : Enhanced performance when used as a dopant in polymer matrices.
Properties
IUPAC Name |
9,10-dichloroanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIWXZNKAZCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060541 | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or gold powder; [Acros Organics MSDS] | |
Record name | 9,10-Dichloroanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20132 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-48-1 | |
Record name | 9,10-Dichloroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracene, 9,10-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-DICHLOROANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthracene, 9,10-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dichloroanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.